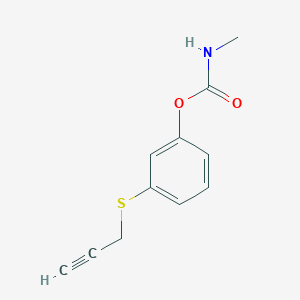
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate is an organic compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a prop-2-yn-1-ylsulfanyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate typically involves the reaction of 3-(prop-2-yn-1-ylsulfanyl)phenol with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce additional substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and standard laboratory conditions such as room temperature and atmospheric pressure .
Applications De Recherche Scientifique
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in drug development .
Comparaison Avec Des Composés Similaires
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate can be compared with other similar compounds, such as:
3-(Prop-2-yn-1-ylsulfanyl)phenol: This compound lacks the carbamate group and is used as a precursor in the synthesis of this compound.
Phenyl methylcarbamate: This compound lacks the prop-2-yn-1-ylsulfanyl group and is used as a pesticide.
3-(Prop-2-yn-1-ylsulfanyl)aniline: This compound has an amine group instead of a carbamate group and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
3938-26-9 |
|---|---|
Formule moléculaire |
C11H11NO2S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
(3-prop-2-ynylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H11NO2S/c1-3-7-15-10-6-4-5-9(8-10)14-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13) |
Clé InChI |
UNOPGNJKQODKRF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC(=CC=C1)SCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


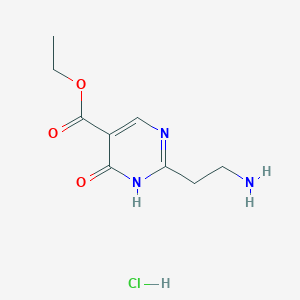
methyl]cyclopentanol](/img/structure/B14165457.png)
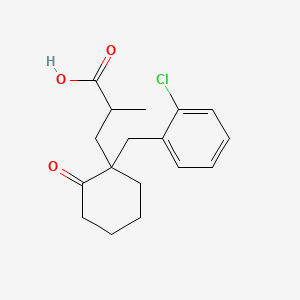
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
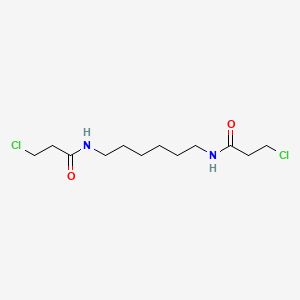
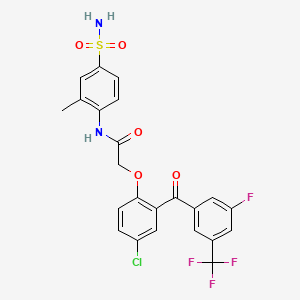
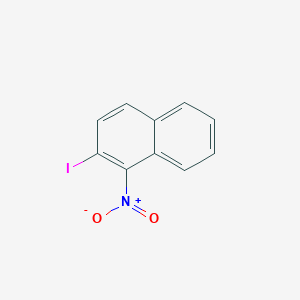
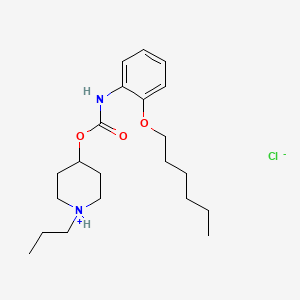
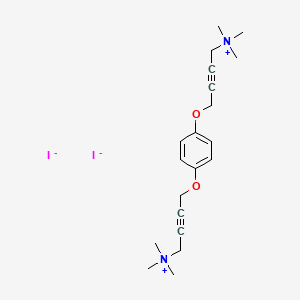
![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
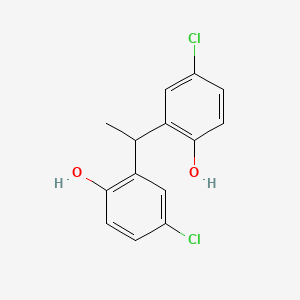
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
